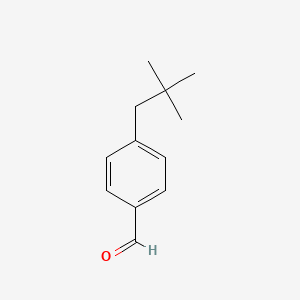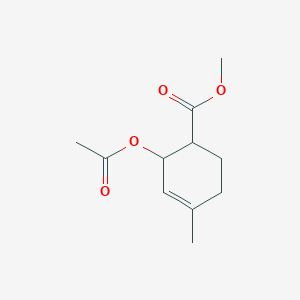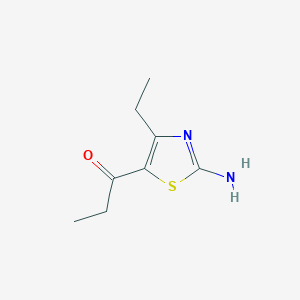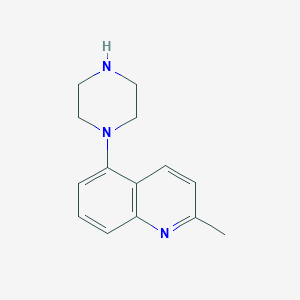
2-Methyl-5-piperazin-1-yl-quinoline
描述
2-Methyl-5-piperazin-1-yl-quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a piperazine ring attached at the 5-position and a methyl group at the 2-position. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-piperazin-1-yl-quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Friedländer synthesis is a classical method used to construct the quinoline core. This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as sulfuric acid. The reaction conditions typically require high temperatures and careful control of the reaction environment to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of these synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
2-Methyl-5-piperazin-1-yl-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives.
科学研究应用
2-Methyl-5-piperazin-1-yl-quinoline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 2-Methyl-5-piperazin-1-yl-quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The piperazine moiety can enhance the compound’s binding affinity to these targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
2-Methylquinoline: Lacks the piperazine ring, resulting in different biological properties.
5-Piperazin-1-ylquinoline: Lacks the methyl group at the 2-position, which can affect its reactivity and bioactivity.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Uniqueness
2-Methyl-5-piperazin-1-yl-quinoline is unique due to the presence of both the piperazine ring and the methyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This combination of structural features can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
属性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
2-methyl-5-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H17N3/c1-11-5-6-12-13(16-11)3-2-4-14(12)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3 |
InChI 键 |
PZNAAXFCMFHGNR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N3CCNCC3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

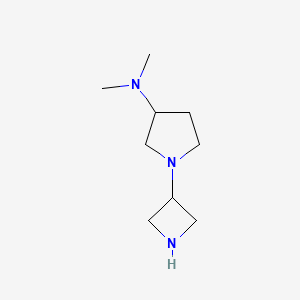
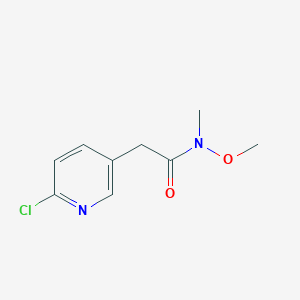
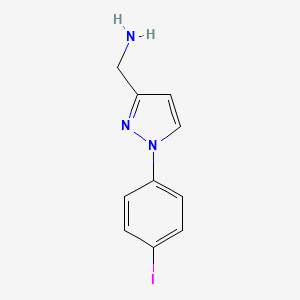
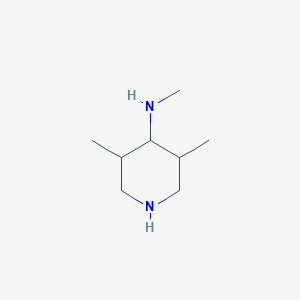
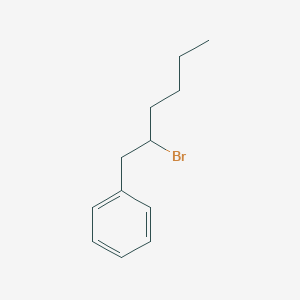
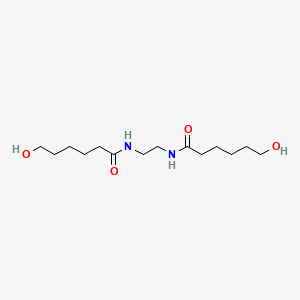
![12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide](/img/structure/B8562530.png)
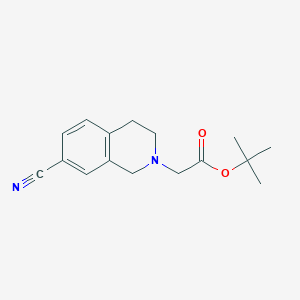
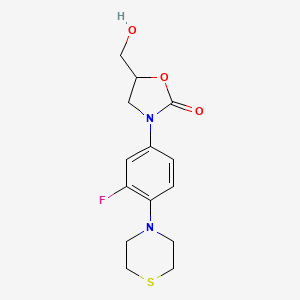
![5,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8562546.png)
![5-Chloro-3-(5-fluoro-4-methylsulfonyl-pyrimidin-2-yl)-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B8562558.png)
